1-(4-Chloronaphthalen-1-yl)ethanone
Overview
Description
1-Acetyl-4-chloronaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of an acetyl group at the first position and a chlorine atom at the fourth position on the naphthalene ring
Preparation Methods
1-Acetyl-4-chloronaphthalene can be synthesized through the Friedel-Crafts acetylation of 1-chloronaphthalene. In this reaction, 1-chloronaphthalene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like nitrobenzene or chloroform, and the temperature is maintained around 20°C. This method results in the formation of several monoketone isomers, with 1-acetyl-4-chloronaphthalene being the predominant product .
Chemical Reactions Analysis
1-Acetyl-4-chloronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom on the naphthalene ring activates the compound towards electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group yields 4-chloronaphthalene-1-carboxylic acid, while reduction results in 1-(4-chloronaphthyl)ethanol.
Scientific Research Applications
1-Acetyl-4-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-4-chloronaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and acetyl group on the naphthalene ring influence its reactivity and interactions with biological molecules. For example, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Acetyl-4-chloronaphthalene can be compared with other similar compounds such as:
- 1-Acetyl-2-chloronaphthalene
- 1-Acetyl-3-chloronaphthalene
- 1-Acetyl-5-chloronaphthalene
These compounds share the same naphthalene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in 1-acetyl-4-chloronaphthalene results in distinct chemical and biological properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPVVNRCJDKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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